2-(4-methoxyphenyl)-N-propylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-propylquinazolin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. For example, anthranilic acid derivatives can be cyclized with formamide or its derivatives under acidic or basic conditions to form the quinazoline ring.
Introduction of the 4-methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline core with 4-methoxyaniline in the presence of a suitable catalyst.
N-Propylation: The final step involves the N-propylation of the quinazoline derivative. This can be achieved by reacting the intermediate with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biological probe to study enzyme interactions and cellular processes.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the development of therapeutic agents for diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-propylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-(4-methoxyphenyl)-N-ethylquinazolin-4-amine
- 2-(4-methoxyphenyl)-N-butylquinazolin-4-amine
Uniqueness
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group and the N-propyl substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,19,20,21) |
InChI Key |
QZVAKWWICHUFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.